2-[4-(dimethylamino)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
2-[4-(dimethylamino)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a derivative of diazaadamantane, a nitrogen-containing analog of adamantane. This compound is characterized by the presence of nitrogen atoms in its structure, which significantly alters its chemical and physical properties compared to its carbon-based counterparts. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves the reaction of 1,5-diethyl- and 1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-ones with monoterpenoid aldehydes . The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the desired product. The process may also involve the reduction of carbonyl groups to achieve the final structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylamino)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of nitrogen atoms and the specific functional groups attached to the diazaadamantane core .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles, depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .
Scientific Research Applications
2-[4-(dimethylamino)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. The nitrogen atoms in its structure allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding . These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1,3-Diazaadamantan-6-one, 5,7-diphenyl-: This compound has similar structural features but with phenyl groups instead of dimethylaminophenyl groups.
1,3,5-Triazaadamantane: Contains an additional nitrogen atom, which further alters its chemical and physical properties.
Uniqueness
2-[4-(dimethylamino)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to the presence of the dimethylaminophenyl group, which imparts specific electronic and steric properties. This makes it distinct from other diazaadamantane derivatives and influences its reactivity and interactions with biological targets .
Properties
CAS No. |
108790-64-3 |
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Molecular Formula |
C18H25N3O |
Molecular Weight |
299.4g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C18H25N3O/c1-17-9-20-11-18(2,16(17)22)12-21(10-17)15(20)13-5-7-14(8-6-13)19(3)4/h5-8,15H,9-12H2,1-4H3 |
InChI Key |
NXLUXWHBHZUTBL-UHFFFAOYSA-N |
SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)N(C)C)C |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)N(C)C)C |
Origin of Product |
United States |
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